Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide typically involves the reaction of 3,4-dihydro-2H-1,4-oxazine with benzohydrazide under controlled conditions. One common method includes the use of a cycloaddition reaction, where nitroso compounds react with conjugated dienes to form the oxazine ring . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide may involve large-scale cycloaddition reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are frequently used, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds with fewer double bonds.
Scientific Research Applications
N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a potential lead compound for drug development.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,4-oxazine: A precursor in the synthesis of N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide.
Benzohydrazide: Another precursor that reacts with 3,4-dihydro-2H-1,4-oxazine to form the target compound.
1,3-oxazine: A related heterocyclic compound with similar structural features but different reactivity and applications.
Uniqueness
N-(5,6-dihydro-2H-1,4-oxazin-3-yl)benzohydrazide is unique due to its specific combination of the oxazine ring and benzohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
78205-32-0 |
---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N'-(3,6-dihydro-2H-1,4-oxazin-5-yl)benzohydrazide |
InChI |
InChI=1S/C11H13N3O2/c15-11(9-4-2-1-3-5-9)14-13-10-8-16-7-6-12-10/h1-5H,6-8H2,(H,12,13)(H,14,15) |
InChI Key |
DEHCVJPHLHZWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=N1)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.